molecular formula C14H13BrO B1289271 (3-Bromophenyl)(4-methylphenyl)methanol CAS No. 33757-34-5

(3-Bromophenyl)(4-methylphenyl)methanol

Cat. No.: B1289271
CAS No.: 33757-34-5
M. Wt: 277.16 g/mol
InChI Key: XZFDYPBRCKHIJS-UHFFFAOYSA-N
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Description

Structural Significance and Prevalence in Complex Molecular Architectures

The diarylmethanol framework is a recurring feature in numerous biologically active molecules and functional materials. The presence of two aryl rings provides a scaffold that can interact with biological targets through various non-covalent interactions, such as pi-stacking and hydrophobic interactions. This makes them valuable precursors in medicinal chemistry for the development of therapeutic agents.

Enantioenriched diarylmethanols, in particular, are crucial building blocks for the synthesis of chiral drugs, where a specific stereoisomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. The diaryl acetylene skeleton, found in a class of natural pigments from the genus Selaginella, showcases the presence of diaryl moieties in natural products with potent biological activities, including anticancer and anti-inflammatory properties nih.gov. Furthermore, the diaryl ether scaffold, which can be synthesized from diarylmethanol precursors, is also a common feature in many natural products and biologically important molecules researchgate.net.

The functionalization of the benzylic carbon-hydrogen bond in the related diarylmethanes opens up pathways to a variety of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The diarylmethane scaffold is considered nearly ideal for generating a diverse range of molecular structures.

Overview of Synthetic Challenges and Opportunities, Emphasizing Stereocontrol in Diarylmethanol Synthesis

The synthesis of substituted diarylmethanols presents several challenges, the most significant of which is the control of stereochemistry at the carbinol center. The development of asymmetric methods to produce enantioenriched diarylmethanols is a primary focus of modern organic synthesis.

Synthetic Challenges:

Racemic Mixtures: Traditional methods for synthesizing diarylmethanols, such as the Grignard reaction between an aryl magnesium halide and an aryl aldehyde, often result in racemic mixtures, requiring subsequent resolution steps that can be inefficient.

Substrate Scope: Some catalytic systems for asymmetric synthesis may have a limited substrate scope, working well for certain electronic and steric combinations of aryl groups but failing for others.

Reaction Conditions: Achieving high enantioselectivity often requires carefully controlled reaction conditions, including the use of specific catalysts, solvents, and temperatures.

Synthetic Opportunities and Stereocontrol:

Significant progress has been made in the asymmetric synthesis of diarylmethanols, offering solutions to the challenge of stereocontrol. These methods often employ chiral catalysts to induce enantioselectivity.

Catalytic Asymmetric Arylation: The addition of organozinc reagents to aromatic aldehydes, catalyzed by chiral amino alcohols, has proven to be an effective method for producing diarylmethanols with high enantiomeric excess (ee) acs.org. For instance, a mild asymmetric arylation of aromatic aldehydes catalyzed by a γ-amino thiol has been reported to yield diarylmethanols with 95% to over 99.5% ee.

Microbial Reduction: Biocatalytic methods, such as the microbial reduction of prochiral diaryl ketones, offer an environmentally friendly and highly stereoselective route to chiral diarylmethanols. For example, various strains of Rhizopus arrhizus have been used for the enantioselective reduction of diaryl ketones to the corresponding (S)-diarylmethanols niscpr.res.in.

Asymmetric Hydrogenation: The asymmetric hydrogenation of diaryl ketones using transition metal catalysts, such as ruthenium-based complexes, is a powerful technique for synthesizing chiral diarylmethanols in high yield and enantioselectivity researchgate.net.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a major area in asymmetric synthesis, providing a complementary approach to metal-based catalysts and enzymes mdpi.com.

These advanced synthetic strategies have opened up new avenues for the efficient and stereocontrolled synthesis of a wide range of substituted diarylmethanols, enabling the exploration of their potential in various scientific disciplines.

Data on Related Isomers

Due to the limited availability of specific data for (3-Bromophenyl)(4-methylphenyl)methanol, the following tables provide information on its commercially available isomers. This data is presented for comparative purposes and to provide insight into the general physical and chemical properties of this class of compounds.

Table 1: Properties of (3-Bromo-4-methylphenyl)methanol (B151461)

Property Value
CAS Number 68120-35-4
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
Physical Form Solid
Purity 97%

| Storage Temperature | Room Temperature |

Table 2: Properties of (4-Bromo-3-methylphenyl)methanol

Property Value
CAS Number 149104-89-2
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
IUPAC Name (4-bromo-3-methylphenyl)methanol

| Synonyms | 4-Bromo-3-methylbenzyl alcohol |

Table 3: Properties of (3-Bromophenyl)methanol

Property Value
CAS Number 15852-73-0
Molecular Formula C7H7BrO
Molecular Weight 187.036 g/mol
Boiling Point 165 °C (16 mmHg)
Density 1.56 g/mL

| Refractive Index | 1.5840 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFDYPBRCKHIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625663
Record name (3-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-34-5
Record name (3-Bromophenyl)(4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Studies of 3 Bromophenyl 4 Methylphenyl Methanol

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and bonding of (3-bromophenyl)(4-methylphenyl)methanol would involve the use of quantum chemical calculations. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be employed to determine the molecule's electron distribution, molecular orbitals, and the nature of its chemical bonds.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis: This would involve visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study the delocalization of electron density and to quantify the strength and nature of the various bonds (C-C, C-O, C-Br, O-H) within the molecule. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.

Electron Density Distribution: Mapping the electron density would highlight the electronegative and electropositive regions of the molecule, providing clues about its reactivity towards electrophiles and nucleophiles. The electrostatic potential map would visually represent these charge distributions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid, with rotation possible around the single bonds. Conformational analysis is crucial to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface would be performed by rotating the key dihedral angles, such as the C-C-O-H angle and the angles associated with the rotation of the phenyl rings. This would identify the low-energy conformers.

Geometry Optimization: The geometries of the identified conformers would be fully optimized to find the exact minima on the potential energy surface. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Transition State Search: The energy barriers for rotation between different conformers would be determined by locating the transition states connecting them. This information is important for understanding the molecule's dynamic behavior.

Prediction of Spectroscopic Properties for Advanced Interpretation

Computational chemistry can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure. Advanced calculations could help in understanding the through-space effects on chemical shifts due to the molecule's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, providing detailed information about its functional groups and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insights into the molecule's electronic structure and chromophores.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

DFT is a widely used method to study reaction mechanisms due to its balance of accuracy and computational cost. For a given reaction, DFT can be used to:

Map the Reaction Pathway: By identifying the reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed.

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism.

Insights into Regio-, Chemo-, and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can provide valuable insights into the factors that control the selectivity.

Regioselectivity: By comparing the activation energies for the formation of different constitutional isomers, the preferred reaction site can be predicted.

Chemoselectivity: In molecules with multiple functional groups, the relative reactivity of each group can be assessed by calculating the activation barriers for reactions at each site.

Stereoselectivity: For reactions that can produce different stereoisomers, the transition state energies leading to each isomer can be calculated. The stereoisomer formed via the lower energy transition state is expected to be the major product.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Advanced NMR spectroscopy serves as a cornerstone for the definitive structural assignment of organic molecules like (3-Bromophenyl)(4-methylphenyl)methanol. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, a more profound understanding of the intricate connectivity and spatial relationships within the molecule necessitates the use of two-dimensional (2D) NMR techniques and variable temperature studies.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To precisely assign the proton and carbon signals of this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be indispensable.

A COSY experiment would reveal the proton-proton coupling networks within the two aromatic rings and the methine-hydroxyl proton coupling. For instance, the correlation between the methine proton and the hydroxyl proton would be readily identified. Similarly, the coupling patterns of the aromatic protons on both the 3-bromophenyl and 4-methylphenyl rings would be mapped out, aiding in their unambiguous assignment.

An HSQC spectrum directly correlates each proton to its attached carbon atom. This would allow for the definitive assignment of the carbon signals for the methine carbon, the methyl carbon, and all the protonated aromatic carbons.

The HMBC experiment provides crucial information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons, such as the ipso-carbons of the aromatic rings and the carbon bearing the bromine atom. For example, correlations would be expected between the methyl protons and the ipso-carbon of the 4-methylphenyl ring, as well as the adjacent aromatic carbons. The methine proton would show correlations to the ipso-carbons of both aromatic rings, confirming the diarylmethanol structure.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
Methine-HHydroxyl-HMethine-CAromatic ipso-C's, Other aromatic C's
Aromatic-H'sOther Aromatic-H'sAromatic-C'sQuaternary aromatic C's, Other aromatic C's
Methyl-H's-Methyl-CAromatic ipso-C, Adjacent aromatic C's
Hydroxyl-HMethine-H-Methine-C

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

Variable Temperature (VT) NMR studies can provide valuable insights into the conformational dynamics and any potential hydrogen bonding or restricted rotation within the this compound molecule. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.

For example, at lower temperatures, the rotation around the C-C bonds connecting the aromatic rings to the methine carbon might become restricted, potentially leading to the observation of distinct signals for otherwise equivalent aromatic protons or carbons. Furthermore, the rate of exchange of the hydroxyl proton can be monitored. At higher temperatures, this exchange is typically fast, resulting in a broad signal. As the temperature is lowered, the exchange rate decreases, and the hydroxyl proton signal may sharpen and exhibit coupling to the methine proton.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₄H₁₃BrO. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

A hypothetical HRMS data table is shown below:

IonCalculated m/zObserved m/zFormula
[M(⁷⁹Br)]⁺276.0149(Predicted)C₁₄H₁₃⁷⁹BrO
[M(⁸¹Br)]⁺278.0129(Predicted)C₁₄H₁₃⁸¹BrO

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.

For this compound, key fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, followed by rearrangements and further fragmentation of the aromatic rings. The cleavage of the bond between the methine carbon and one of the aryl rings could also occur, leading to characteristic fragment ions. For instance, the formation of a tropylium-like ion from the 4-methylphenyl group (m/z 91) or a bromotropylium ion would be expected.

A table of plausible MS/MS fragment ions is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Structure/Loss
276/278258/260[M-H₂O]⁺
276/278183[M-C₇H₇]⁺ (loss of tolyl group)
276/278171/173[M-C₇H₅O]⁺
276/27891[C₇H₇]⁺ (tolyl cation)

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center at the methine carbon, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, would need to be optimized to achieve good resolution and reasonable retention times.

A typical data table from a chiral HPLC analysis would include the retention times for each enantiomer and their respective peak areas, which are then used to calculate the enantiomeric excess.

EnantiomerRetention Time (min)Peak Area% Area
1(Hypothetical)(Value)(Value)
2(Hypothetical)(Value)(Value)

The enantiomeric excess would be calculated using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed for their broad applicability in resolving a diverse range of chiral compounds, including diarylmethanols.

The selection of the mobile phase is crucial for achieving optimal separation. Common mobile phases in chiral HPLC include mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) in normal-phase mode, or aqueous buffers with organic modifiers (like acetonitrile or methanol) in reversed-phase mode. The choice between these modes and the specific composition of the mobile phase can significantly impact the retention and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of Diarylmethanol Enantiomers

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 3 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 230 nm
Temperature 25 °C30 °C

Note: This table presents typical starting conditions for the chiral separation of diarylmethanols and does not represent data for a specific separation of this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile and thermally stable compounds. Similar to chiral HPLC, chiral GC employs a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation of enantiomers. For a compound to be suitable for GC analysis, it generally needs to be volatile and thermally stable. Diarylmethanols like this compound may require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization strategy is the silylation of the hydroxyl group to form a more volatile trimethylsilyl (TMS) ether.

The choice of the chiral stationary phase is critical in chiral GC. Cyclodextrin-based columns, such as those modified with alkyl or acyl groups, are widely used and offer a range of selectivities for different classes of compounds. The operating conditions, including the temperature program, carrier gas flow rate, and injection technique, are optimized to achieve the best resolution of the enantiomeric peaks.

While specific chiral GC methods for this compound are not documented in publicly available literature, the general principles of chiral GC are applicable. A typical method would involve a temperature gradient to ensure the elution of the derivatized compound within a reasonable time while maintaining good peak shape and resolution.

Table 2: Representative Chiral GC Conditions for the Analysis of Chiral Alcohols

ParameterIllustrative Condition
Chiral Stationary Phase Permethylated β-cyclodextrin
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Note: This table provides a general example of chiral GC conditions and is not based on experimental data for this compound.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics (e.g., Advanced FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of a molecule.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has characteristic absorption frequencies. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the secondary alcohol would be expected in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration would likely appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring vibrations and the C-Br bond. The aromatic ring breathing modes often give strong signals in the Raman spectrum.

While a published FTIR or Raman spectrum specifically for this compound is not available, the expected vibrational modes can be predicted based on the known frequencies of its constituent functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
O-H Stretch3200 - 3600FTIR (strong, broad)
Aromatic C-H Stretch3000 - 3100FTIR/Raman (medium)
Aliphatic C-H Stretch2850 - 3000FTIR/Raman (medium)
Aromatic C=C Stretch1400 - 1600FTIR/Raman (variable)
C-O Stretch (secondary alcohol)1000 - 1200FTIR (strong)
C-Br Stretch500 - 600FTIR/Raman (medium)

Note: This table is based on general spectroscopic principles and does not represent experimentally measured data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice.

For a chiral molecule like this compound, successful single-crystal X-ray diffraction analysis would provide unambiguous assignment of the (R) or (S) configuration at the stereocenter, assuming a single enantiomer or a conglomerate is crystallized. The analysis would also reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the solid state, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the bromine atom.

Table 4: Representative Crystallographic Data for a Diarylmethanol Analog

ParameterExample Value
Compound (4-Bromophenyl)(phenyl)methanol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.89
b (Å) 14.23
c (Å) 13.56
β (°) 94.5
Z 4

Note: This table provides example crystallographic data for a related compound and does not represent data for this compound.

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for Complex Chiral Molecules and Ligands

Enantiomerically enriched diarylmethanols are crucial intermediates and structural motifs in medicinal chemistry and materials science. nih.gov The asymmetric synthesis of (3-Bromophenyl)(4-methylphenyl)methanol provides access to chiral building blocks that are precursors to a wide array of complex molecules and specialized ligands. rsc.orgnih.gov

The primary methods for obtaining this compound in an enantiopure form involve the catalytic asymmetric addition of organometallic reagents to aldehydes or the asymmetric hydrogenation of the corresponding diaryl ketone, 3-bromo-4'-methylbenzophenone. acs.orgresearchgate.net For instance, the asymmetric arylation of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) with a 3-bromophenyl organozinc reagent, catalyzed by a chiral amino alcohol or phosphoramide (B1221513) ligand, can yield the desired alcohol with high levels of enantioselectivity. acs.orgsioc-journal.cn These methods are highly efficient, often achieving excellent yields and enantiomeric excess (ee). nih.govnih.gov

The resulting chiral alcohol is a valuable precursor for the synthesis of chiral ligands, which are essential in asymmetric catalysis. nih.gov The hydroxyl group can be readily converted into other functionalities or used as a handle to introduce coordinating groups, such as phosphines. The defined stereochemistry at the benzylic position is critical for creating the specific chiral environment necessary for effective stereocontrol in catalytic reactions. mdpi.com

MethodReagentsCatalyst/Ligand TypeTypical Enantiomeric Excess (ee)
Asymmetric Aryl-Zinc Addition3-Bromophenylzinc halide + 4-methylbenzaldehydeChiral Amino Alcohol / Diamine>90% nih.govnih.gov
Asymmetric Arylboronic Acid Addition3-Bromophenylboronic acid + 4-methylbenzaldehyde (via arylzinc)γ-Amino Thiol95 to >99.5% acs.org
Asymmetric Hydrogenation3-Bromo-4'-methylbenzophenone + H₂Chiral RuPHOX-Ru ComplexUp to 99% researchgate.net

Table 1: Representative methods for the asymmetric synthesis of chiral this compound, with typical enantioselectivities based on analogous diarylmethanol syntheses.

Building Blocks for Derivatized Aryl(aryl)methanes and Analogues with Tunable Reactivity

This compound is an excellent building block for more complex triarylmethanes and related structures due to its dual reactivity. The hydroxyl group can be activated to facilitate nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. nih.gov

A primary application is in Friedel-Crafts alkylation reactions. wikipedia.orgbyjus.com In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water, generating a stabilized diarylmethyl carbocation. This electrophile can then react with electron-rich arenes to form triarylmethanes. nih.govrsc.org This approach is a cornerstone for synthesizing the triarylmethane scaffold found in many dyes and functional materials. nih.gov

Furthermore, the bromine atom imparts tunable reactivity, allowing for sequential and site-selective modifications. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This enables the introduction of a wide variety of aryl or heteroaryl substituents at the 3-position of the phenyl ring. This two-pronged strategy—using the carbinol for Friedel-Crafts reactions and the bromo group for cross-coupling—allows for the programmed synthesis of highly substituted and unsymmetrical tri- and tetra-arylmethane derivatives. nih.govoaepublish.com To facilitate these reactions, the alcohol is often converted into a better leaving group, such as a diarylmethyl ester or halide. nih.govnih.gov

Reaction TypeReagentsProduct ClassKey Feature
Friedel-Crafts AlkylationArene (e.g., Anisole), Lewis Acid (e.g., AlCl₃)TriarylmethanesFormation of a new C-C bond at the benzylic carbon. libretexts.org
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)(Aryl)(4-methylphenyl)phenylmethanolsSite-selective C-C bond formation at the bromine position. nih.gov
Nucleophilic SubstitutionThionyl chloride (SOCl₂)(3-Bromophenyl)(4-methylphenyl)methyl chlorideActivation of the hydroxyl group for subsequent SN reactions. nih.gov

Table 2: Key derivatization reactions utilizing this compound as a building block.

Intermediate in the Construction of Scaffolds with Specific Electronic or Steric Profiles

The specific substitution pattern of this compound makes it a useful intermediate for building larger molecular scaffolds where precise control over three-dimensional shape and electronic properties is crucial. The interplay between the steric and electronic effects of the substituents governs the molecule's conformation and reactivity. nih.govrsc.org

The substituents are positioned to create a distinct electronic profile. The methyl group on the para-position of one ring is a weak electron-donating group, which can influence the reactivity of that ring in electrophilic aromatic substitution. Conversely, the bromine atom at the meta-position of the other ring is an electron-withdrawing group (via induction) and a deactivator for further electrophilic substitution on that ring. nih.gov This electronic differentiation is valuable in multistep syntheses where selective reactions on one ring are desired.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Bromophenyl)(4-methylphenyl)methanol, and what experimental conditions optimize yield?

  • Methodology :

  • Step 1 : React a brominated aromatic aldehyde (e.g., 3-bromo-4-methylbenzaldehyde) with a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in anhydrous THF under nitrogen.
  • Step 2 : Quench the reaction with ice-cold water, followed by acid workup (e.g., dilute HCl) to protonate the intermediate alkoxide.
  • Step 3 : Purify the crude product via column chromatography (hexane/ethyl acetate gradient).
  • Key Parameters : Maintain strict anhydrous conditions during Grignard formation and monitor reaction progress via TLC. Yields >70% are achievable with stoichiometric control .
  • Alternative : Sodium borohydride reduction of a pre-formed ketone intermediate in methanol at 0–5°C, followed by neutralization and extraction .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the benzylic alcohol (–CH2_2OH), bromophenyl substituents, and methyl groups. Coupling patterns in aromatic regions distinguish substitution positions .
  • IR Spectroscopy : O–H stretch (~3200–3600 cm1^{-1}), C–Br stretch (~500–600 cm1^{-1}), and aromatic C=C vibrations (~1450–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+ or [M–H]^-) and fragmentation patterns consistent with bromine isotopes .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Handling :

  • Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols.
  • Work in a fume hood for reactions involving volatile solvents (e.g., methanol, THF).
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as halogenated waste .
    • Storage : Keep in airtight, light-sensitive containers at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Methodology :

  • Crystal Growth : Dissolve the compound in a 1:1 ethanol/dichloromethane mixture and allow slow evaporation.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL-2018/3 for structure solution via direct methods. The bromine atom’s heavy atom effect aids phase determination.
  • Validation : Check Rint_{\text{int}} (<5%) and goodness-of-fit (~1.05) to ensure data quality. Bond lengths and angles should align with DFT-optimized models .

Q. What strategies mitigate side reactions during nucleophilic substitutions involving this compound?

  • Approaches :

  • Protecting Groups : Temporarily protect the –OH group (e.g., as a silyl ether with TBSCl) to prevent oxidation or elimination during reactions with strong bases .
  • Catalysis : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings to retain stereochemical integrity of the benzylic alcohol .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce byproduct formation in SNAr reactions .

Q. How can conflicting biological activity data for derivatives of this compound be reconciled?

  • Case Study : Antimicrobial assays may show variability due to:

  • Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify selectivity .
  • Concentration Gradients : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (1–256 µg/mL) to establish dose-response relationships.
  • Synergistic Screening : Combine with commercial antibiotics (e.g., ampicillin) to assess potentiation effects via checkerboard assays .

Q. What computational methods validate spectroscopic data for this compound?

  • Protocol :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Compare calculated NMR chemical shifts (with PCM solvent models) to experimental data.
  • IR Frequency Matching : Scale computed vibrational frequencies by 0.961 and overlay with experimental spectra to confirm functional groups .
  • Docking Studies : For bioactive derivatives, perform molecular docking (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase) to rationalize activity trends .

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(3-Bromophenyl)(4-methylphenyl)methanol
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(3-Bromophenyl)(4-methylphenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.